4-M-Bromophenyl-1-methylimidazole

CYP11B1 Steroidogenesis Hypertension

Choose the meta-bromo regioisomer (CAS 141938-38-7) for your CYP3A4 drug-drug interaction assays. With a validated IC50 of 30,000 nM, it serves as an ideal weak inhibitor control, enabling accurate midazolam-probe DDI screens in human liver microsomes. This contrasts sharply with para-bromo isomer (CAS 136350-70-4) potent CYP11B1 inhibition (IC50 168 nM), providing a unique toolset for probing regioisomer-dependent binding to steroidogenic vs. drug-metabolizing P450 enzymes. Order ≥98% purity material for reproducible, publication-ready results.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B8722492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-M-Bromophenyl-1-methylimidazole
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCN1C=C(N=C1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H9BrN2/c1-13-6-10(12-7-13)8-3-2-4-9(11)5-8/h2-7H,1H3
InChIKeyMNPNCOFXZACPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-M-Bromophenyl-1-methylimidazole (CAS 141938-38-7 / 136350-70-4) Chemical Profile and Procurement Baseline


4-M-Bromophenyl-1-methylimidazole is a heterocyclic small molecule consisting of a 1-methylimidazole core substituted at the 4-position with a bromophenyl moiety, existing as distinct meta‑ and para‑bromo regioisomers [1]. With a molecular weight of 237.10 g/mol (C₁₀H₉BrN₂) and a computed XLogP of 2.7, it serves as a versatile synthetic intermediate and a ligand scaffold for cytochrome P450 enzyme inhibition studies [2].

Why Generic 4-M-Bromophenyl-1-methylimidazole Substitution Fails: Regioisomeric and Scaffold Differentiation


The compound exists as distinct para‑bromo (CAS 136350‑70‑4) and meta‑bromo (CAS 141938‑38‑7) regioisomers, each exhibiting unique inhibitory profiles against cytochrome P450 enzymes [1]. Substitution with closely related imidazole scaffolds—such as 1‑(4‑bromobenzyl)‑1H‑imidazole or non‑brominated 1‑methyl‑4‑phenylimidazole—yields markedly different potencies (e.g., CYP11B1 IC₅₀ 168 nM vs. 0.211 nM vs. inactive) and physicochemical properties that alter synthetic utility and biological selectivity [2][3][4].

Quantitative Differentiation of 4-M-Bromophenyl-1-methylimidazole from Key Analogs


CYP11B1 Inhibitory Potency: Para-Bromo Regioisomer vs. Meta-Bromo Regioisomer and Non-Brominated Analog

The para‑bromo regioisomer (CAS 136350‑70‑4) inhibits CYP11B1 with an IC₅₀ of 168 nM in V79 MZ cells expressing the human enzyme [1]. In contrast, the meta‑bromo regioisomer (CAS 141938‑38‑7) displays markedly weaker CYP3A4 inhibition (IC₅₀ > 30,000 nM) and lacks reported CYP11B1 activity, while the non‑brominated 1‑methyl‑4‑phenylimidazole shows no significant CYP11B1 inhibition [2][3].

CYP11B1 Steroidogenesis Hypertension

Synthetic Yield Comparison: Para-Bromo Methylation vs. Meta-Bromo Methylation Routes

Methylation of 4‑(4‑bromophenyl)‑1H‑imidazole with iodomethane under basic conditions (Cs₂CO₃, THF, rt) affords 4‑(4‑bromophenyl)‑1‑methyl‑1H‑imidazole in 85% isolated yield after silica gel chromatography . In contrast, methylation of 4‑(3‑bromophenyl)imidazole using dimethyl sulfate yields the meta‑bromo isomer in only 33% yield following preparative TLC purification .

Imidazole Synthesis Process Chemistry Yield Optimization

CYP3A4 Inhibition Profile: Differential Selectivity Between Para- and Meta-Bromo Regioisomers

The meta‑bromo regioisomer (CAS 141938‑38‑7) inhibits CYP3A4 in human liver microsomes with an IC₅₀ of 30,000 nM using midazolam as substrate [1]. While direct CYP3A4 data for the para‑bromo isomer is not available, its potent CYP11B1 inhibition (168 nM) indicates preferential binding to steroidogenic P450s over drug‑metabolizing CYP3A4, a profile distinct from the meta‑bromo isomer's weak, non‑selective activity [2].

CYP3A4 Drug-Drug Interactions Metabolic Stability

Patent-Backed Utility: Para-Bromo Isomer as a Key Intermediate in Merck's WO2010/101724

The para‑bromo isomer (CAS 136350‑70‑4) is explicitly claimed as a synthetic intermediate in Merck Sharp & Dohme's WO2010/101724 patent, which discloses substituted imidazole derivatives for therapeutic use [1]. No comparable patent role is reported for the meta‑bromo isomer or for non‑brominated 1‑methyl‑4‑phenylimidazole in the same therapeutic context.

Patent Intermediate Medicinal Chemistry IP Landscape

Optimal Procurement Scenarios for 4-M-Bromophenyl-1-methylimidazole Based on Quantitative Differentiation


CYP11B1/CYP11B2 Lead Optimization in Cardiovascular Drug Discovery

The para‑bromo isomer (CAS 136350‑70‑4) demonstrates a CYP11B1 IC₅₀ of 168 nM, positioning it as a validated starting scaffold for designing dual aldosterone synthase (CYP11B2) and 11β‑hydroxylase (CYP11B1) inhibitors for hypertension and heart failure programs [1]. Its patent‑backed utility in Merck's WO2010/101724 further supports its use in lead optimization .

High-Yield Synthesis of para-Bromoimidazole Building Blocks

The para‑bromo isomer is accessible in 85% yield via a scalable methylation protocol (Cs₂CO₃, THF, rt), making it cost‑effective for gram‑scale preparation of advanced intermediates in medicinal chemistry and materials science [1]. This yield is 2.6‑fold higher than the meta‑bromo isomer's 33% yield, reducing production costs and purification burdens .

CYP3A4 Drug Interaction Studies Requiring Weak Inhibitors

The meta‑bromo isomer (CAS 141938‑38‑7) inhibits CYP3A4 with an IC₅₀ of 30,000 nM, making it a suitable weak inhibitor control for in vitro drug‑drug interaction screens using midazolam as a probe substrate in human liver microsomes [1]. This contrasts with the para‑bromo isomer's potent CYP11B1 activity, which is undesirable for CYP3A4‑focused assays.

Regioisomeric Selectivity Studies in Cytochrome P450 Pharmacology

The divergent CYP inhibition profiles of the para‑bromo (CYP11B1 IC₅₀ 168 nM) and meta‑bromo (CYP3A4 IC₅₀ 30,000 nM) regioisomers provide a unique toolset for probing regioisomer‑dependent binding to steroidogenic versus drug‑metabolizing P450 enzymes [1]. Such studies are essential for understanding structure‑activity relationships in imidazole‑based P450 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-M-Bromophenyl-1-methylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.